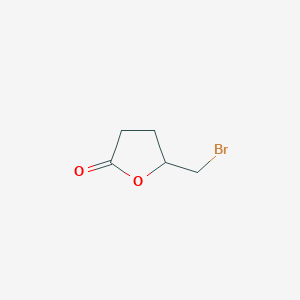

5-(溴甲基)二氢呋喃-2(3H)-酮

描述

Synthesis Analysis

The synthesis of various bromomethyl-substituted furanones has been explored through different methods. For instance, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones have been prepared from commercially available maleic anhydrides, involving a key debrominative decarboxylation or bromodecarboxylation reaction . Another approach includes the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further modified through palladium-catalyzed cross-coupling reactions or converted into other heterocycles . Additionally, a radical synthesis method has been used to create bromo- and iodomethyl-substituted tetrahydrofurans, starting with aryl-functionalized bis(homoallylic) alcohols and leading to halocyclization products .

Molecular Structure Analysis

The molecular structure of bromofuranone derivatives has been studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structure of a novel phthalide derivative, revealing its crystallization in a monoclinic space group with specific unit-cell parameters . Furthermore, Density Functional Theory (DFT) calculations have been used to optimize geometries and calculate vibrational frequencies, electronic properties, and thermodynamic properties, which are in good agreement with experimental data .

Chemical Reactions Analysis

Bromofuranones have been shown to react with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen . Moreover, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been carried out, leading to the synthesis of new compounds with high yield . These compounds have shown promising antibacterial activity against various microorganisms.

Physical and Chemical Properties Analysis

The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated, with structures confirmed by 1H NMR spectroscopy and elemental analysis . The crystal structures of 4,5-bis(bromomethyl)-1,3-dithiol-2-one have been determined, showing that the molecules align in a head-to-tail fashion along one axis and stack along another axis . An extensive network of intermolecular hydrogen bonds has been observed, contributing to the stability of the crystal structure .

科学研究应用

环丙烷内酯和杂环化合物的合成

5-(溴甲基)二氢呋喃-2(3H)-酮参与了环丙烷内酯和其他融合杂环化合物的合成。这个过程利用了稳定的碳负离子,并产生了各种官能化的环丙烷和二氢呋喃作为次要组分(Farin˜a等,1987)。

抗菌应用

该化合物已被研究用于抑制表皮葡萄球菌的微生物通讯和生物膜形成的潜力。这项研究表明其在控制微生物生长方面的潜在用途(Benneche et al., 2008)。

生物质转化中的催化剂

它在生物质衍生的己糖催化转化为2,5-二甲酰呋喃(DFF),一种有价值的化学中间体中发挥作用。这个过程涉及5-(溴甲基)呋喃-2-甲醛的形成,然后是Kornblum型反应(Laugel等,2014)。

高支化聚醚的合成

该化合物用于高支化聚醚的合成,它经过自缩合产生具有显著分子量的聚合物。这些聚合物在材料科学等领域有各种应用(Uhrich et al., 1992)。

生产生物质衍生化合物的疏水类似物

它在生产5-(羟甲基)呋喃(HMF)的疏水类似物方面具有重要意义,后者是一种关键的可再生化学中间体。其优越的热稳定性和水解稳定性增强了它在各种化学过程中的可用性(Anchan & Dutta, 2021)。

重排成官能化哌啶

5-(溴甲基)二氢呋喃-2(3H)-酮参与了5-(溴甲基)-1-吡咯铵溴化物重排成官能化哌啶的过程。这个过程对于合成用于制药和其他应用中的复杂分子至关重要(Kimpe et al., 1996)。

生物质转化中的电催化氢化

该化合物参与了生物质衍生呋喃化合物的电催化氢化。它在将这些化合物转化为有价值的化学品和材料中发挥着关键作用(Kwon et al., 2015)。

属性

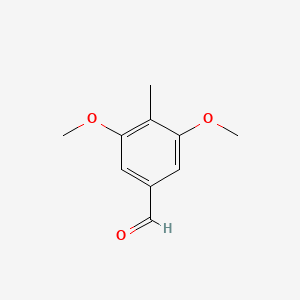

IUPAC Name |

5-(bromomethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVIERLNJRBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456541 | |

| Record name | 2(3H)-Furanone, 5-(bromomethyl)dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32730-32-8 | |

| Record name | 2(3H)-Furanone, 5-(bromomethyl)dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

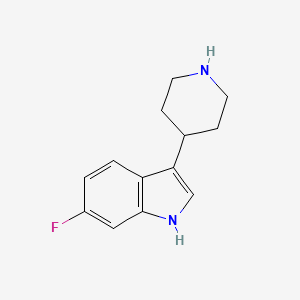

![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)